2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized via a condensation reaction involving suitable aldehydes and amines.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole and pyridine rings.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be investigated for its potential as an anticancer, antihistaminic, or sedative-hypnotic agent.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its complex structure, it may have applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular docking studies can help identify potential targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a novel derivative that combines multiple bioactive functionalities. This compound is primarily characterized by its oxadiazole and dihydropyridine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClN4O3, with a molecular weight of approximately 394.84 g/mol. The structure features a 1,2,4-oxadiazole ring and a dihydropyridine core, contributing to its potential biological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The oxadiazole ring is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.
Anticancer Activity
The incorporation of the dihydropyridine structure has been linked to anticancer properties. Research indicates that compounds with similar configurations can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related oxadiazole derivatives revealed IC50 values in the low micromolar range against colon carcinoma cells . This suggests that the target compound may also possess similar anticancer efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . Urease inhibition is also significant for managing urinary tract infections.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the oxadiazole and dihydropyridine moieties can form hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins. This interaction potentially alters the conformation of these proteins, leading to the desired pharmacological effects .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Antibacterial Screening : A study conducted on synthesized oxadiazole derivatives showed that compounds with a chlorophenyl substituent exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another investigation into related dihydropyridine derivatives found significant cytotoxic effects on human breast cancer cell lines, with IC50 values indicating strong potential for further development .
- Enzyme Inhibition Profiles : Research indicated that certain derivatives could effectively inhibit AChE and urease enzymes, suggesting their utility in treating neurological disorders and urinary infections .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-31-19-9-2-15(3-10-19)12-25-20(29)14-28-13-17(6-11-21(28)30)23-26-22(27-32-23)16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWOKQLWXZIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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